molecular formula C16H27BrClN B2432499 [1-(4-Bromophenyl)ethyl](octyl)amine hydrochloride CAS No. 1795504-44-7

[1-(4-Bromophenyl)ethyl](octyl)amine hydrochloride

Cat. No.: B2432499
CAS No.: 1795504-44-7
M. Wt: 348.75
InChI Key: FNEIDZLOPWVTHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(4-Bromophenyl)ethylamine hydrochloride” is a chemical compound that can be purchased from various suppliers for research and development purposes .


Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the sources I found.


Chemical Reactions Analysis

Specific information on the chemical reactions involving this compound is not available.


Physical and Chemical Properties Analysis

While this compound is listed in various databases, detailed physical and chemical properties are not provided .

Scientific Research Applications

  • Neuropharmacology : One study investigates the properties of 4-(p-bromophenyl)-bicyclo (2,2,2) octan-1-amine, which is related to the compound . It was found to be a potent antagonist of p-chloroamphetamine-induced depletion of brain serotonin and a weaker antagonist of 6-hydroxydopamine-induced depletion of heart norepinephrine in rats and mice (Fuller et al., 1978).

  • Microencapsulation Applications : Another study describes the use of 1-Octyl amine in the synthesis of an octyl-grafted amphiphilic alginate-amide derivative for microencapsulation applications. This derivative was used to encapsulate λ-cyhalothrin, a pesticide, with significant efficiency (Yang et al., 2011).

  • Chemical Synthesis and Characterization : Research includes the synthesis and characterization of compounds like 4-(4-bromophenyl)-N-(4-chlorophenyl)-N-propylthiazol-2-amine, which are structurally similar to "1-(4-Bromophenyl)ethylamine hydrochloride." Such studies focus on the synthesis pathways, molecular structure analysis, and potential applications in various chemical processes (Nadaf et al., 2019).

  • Electrochemistry : The compound's related variant, tris(4-bromophenyl)amine, has been studied for its role in the indirect oxidation of amines, revealing insights into the electrochemical processes and potential applications in synthetic chemistry (Pletcher & Zappi, 1989).

  • Pesticidal Activity : A study on the synthesis and pesticidal activity of N-alkyl-N-[1-(2-hydroxyphenyl) ethyl]amines, which are structurally related to the compound , highlights their potential use in controlling pests (Shakil et al., 2009).

  • Biomedical Applications : The synthesis of complex compounds like tris(2-(2-formylphenoxy)ethyl)amine and their applications in creating pH- and thermo-responsive chitosan hydrogels for drug delivery demonstrates the biomedical potential of such compounds (Karimi et al., 2018).

These applications highlight the versatility and significance of "1-(4-Bromophenyl)ethylamine hydrochloride" in various scientific fields, including neuropharmacology, microencapsulation, chemical synthesis, electrochemistry, pesticidal activity, and biomedical applications.

Mechanism of Action

The mechanism of action of this compound is not specified in the available sources.

Safety and Hazards

A safety data sheet for this compound suggests that it should only be used for research and development under the supervision of a technically qualified individual .

Properties

IUPAC Name

N-[1-(4-bromophenyl)ethyl]octan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26BrN.ClH/c1-3-4-5-6-7-8-13-18-14(2)15-9-11-16(17)12-10-15;/h9-12,14,18H,3-8,13H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNEIDZLOPWVTHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCNC(C)C1=CC=C(C=C1)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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